L3MBTL3 Methyl-Lysine Reader Domain Inhibition Potency: Kd Comparison
When incorporated into a small-molecule ligand (UNC669), the piperidino-pyrrolidine Kme mimic derived from the core structure of tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate demonstrates a Kd of 5 mM for L3MBTL1 and a Kd of 120 nM for L3MBTL3, a nearly 42,000-fold selectivity window between these two closely related MBT family proteins [1][2]. This quantitative selectivity profile is directly relevant to the selection of building blocks for methyl-lysine reader chemical probes.
| Evidence Dimension | Binding affinity (Kd) to methyl-lysine reader domains |
|---|---|
| Target Compound Data | Kd = 120 nM for L3MBTL3 (UNC669 derivative) |
| Comparator Or Baseline | Kd = 5 mM for L3MBTL1 (same UNC669 derivative) |
| Quantified Difference | Approximately 42,000-fold higher affinity for L3MBTL3 vs. L3MBTL1 |
| Conditions | Isothermal titration calorimetry (ITC) with His-tagged wild-type L3MBTL3 protein |
Why This Matters
This affinity difference enables targeted chemical probe development for L3MBTL3 without significant off-target binding to L3MBTL1, a critical selectivity parameter for epigenetic tool compounds.
- [1] BindingDB. (n.d.). BDBM50440614 (CHEMBL2426364). Affinity data for L3MBTL3. View Source
- [2] Herold, J. M., et al. (2011). Small-Molecule Ligands of Methyl-Lysine Binding Proteins. Journal of Medicinal Chemistry, 54(7), 2504-2511. View Source
